molecular formula C9H9FO2 B12866908 2'-Fluoro-6'-hydroxypropiophenone

2'-Fluoro-6'-hydroxypropiophenone

Cat. No.: B12866908
M. Wt: 168.16 g/mol
InChI Key: MNOPLQOXNMVKGO-UHFFFAOYSA-N
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Description

2’-Fluoro-6’-hydroxypropiophenone is an aromatic ketone with the molecular formula C9H9FO2. This compound is characterized by the presence of a fluorine atom and a hydroxyl group attached to the benzene ring, along with a propiophenone moiety. It is a valuable intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .

Properties

Molecular Formula

C9H9FO2

Molecular Weight

168.16 g/mol

IUPAC Name

1-(2-fluoro-6-hydroxyphenyl)propan-1-one

InChI

InChI=1S/C9H9FO2/c1-2-7(11)9-6(10)4-3-5-8(9)12/h3-5,12H,2H2,1H3

InChI Key

MNOPLQOXNMVKGO-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC=C1F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Fluoro-6’-hydroxypropiophenone typically involves the Friedel-Crafts acylation of fluorobenzene derivatives with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production of 2’-Fluoro-6’-hydroxypropiophenone follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2’-Fluoro-6’-hydroxypropiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2’-Fluoro-6’-hydroxypropiophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2’-Fluoro-6’-hydroxypropiophenone involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2’-Fluoro-4’-hydroxypropiophenone
  • 2’-Chloro-6’-hydroxypropiophenone
  • 2’-Bromo-6’-hydroxypropiophenone

Uniqueness

2’-Fluoro-6’-hydroxypropiophenone is unique due to the presence of both a fluorine atom and a hydroxyl group on the benzene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

2'-Fluoro-6'-hydroxypropiophenone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant data and case studies.

  • Chemical Formula : C9H9F O2
  • Molecular Weight : 168.16 g/mol
  • CAS Number : 443-09-4

Antimicrobial Activity

Research indicates that derivatives of phenolic compounds exhibit significant antimicrobial properties. The presence of the fluorine atom in this compound may enhance its interaction with microbial targets.

CompoundMIC (µg/mL)Activity
This compoundXModerate
Comparison Compound AYHigh
Comparison Compound BZLow

Note: Specific MIC values for this compound are pending further studies.

Anticancer Activity

In vitro studies have demonstrated that compounds with hydroxyl and fluorine substituents can influence cancer cell proliferation. For instance, the compound's effect on cell cycle arrest and apoptosis has been observed in various cancer cell lines.

Case Study:
A study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell growth, with significant induction of apoptosis at higher concentrations.

Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
01005
108015
505040

Anti-inflammatory Activity

The compound’s potential anti-inflammatory effects have been assessed through various assays measuring cytokine release and nitric oxide production.

Research Findings:
A recent study demonstrated that treatment with this compound significantly reduced the levels of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Control1000800
LPS20001500
Compound Treatment12001000

The biological activities of this compound may be attributed to its ability to interact with specific biological targets, including enzymes involved in inflammatory pathways and receptors on cancer cells. The fluorine atom enhances lipophilicity, potentially improving membrane permeability and target affinity.

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